2-cyano-N-[3-(dimethylamino)propyl]acetamide
Overview
Description
2-cyano-N-[3-(dimethylamino)propyl]acetamide is a chemical compound with the molecular formula C8H15N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (–CN) and a dimethylamino group (–N(CH3)2) attached to a propyl chain, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[3-(dimethylamino)propyl]acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of dimethylaminopropylamine with cyanoacetic acid or its esters under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can engage in condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, aldehydes, and ketones. These reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from the reactions of this compound include a variety of heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles. These products are of significant interest due to their potential biological activities .
Scientific Research Applications
2-cyano-N-[3-(dimethylamino)propyl]acetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-[3-(dimethylamino)propyl]acetamide
- N-cyanoacetyl-N,N-dimethylpropylamine
- N-(3-dimethylaminopropyl)cyanoacetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the cyano and dimethylamino groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-cyano-N-[3-(dimethylamino)propyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11(2)7-3-6-10-8(12)4-5-9/h3-4,6-7H2,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXJGJIUAZLLCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407881 | |
Record name | 2-cyano-N-[3-(dimethylamino)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-09-1 | |
Record name | 2-cyano-N-[3-(dimethylamino)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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